Receptor Binding Selectivity: Ang-(1-7) Displays >100-Fold Lower Affinity for AT1/AT2 Receptors Compared to Ang II, Confirming a Distinct Receptor Target
Ang-(1-7) demonstrates a 150-fold lower affinity for AT1 receptors compared to native Angiotensin II (Ang II), with a Ki of 2.4 μM for AT1 and a Ki of 104 μM for AT2 in rat brain tissue [1]. This stark difference in binding affinity underscores that Ang-(1-7) does not function as an agonist at classical Ang II receptors. In contrast, Ang-(1-7) binds with high affinity (19.3 nM) to a unique non-AT1/non-AT2 site on bovine aortic endothelial cells, later identified as the Mas receptor [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ang-(1-7): Ki = 2.4 μM (AT1), Ki = 104 μM (AT2), Ki = 19.3 nM (non-AT1/AT2 site) |
| Comparator Or Baseline | Angiotensin II (Ang II): Ki = 11-18 nM (AT1/AT2) [1]; Ang II affinity for non-AT1/AT2 site: 13-fold lower than Ang-(1-7) (relative affinity) [2] |
| Quantified Difference | 150-fold lower affinity at AT1; >1000-fold lower at AT2; 13-fold higher affinity for Ang-(1-7) at the endothelial non-AT1/AT2 site |
| Conditions | Receptor autoradiography in rat brain sections (125I-Sar1-Ile8-Ang II, 269-312 pM); radioligand binding on cultured bovine aortic endothelial cells |
Why This Matters
This data confirms that Ang-(1-7) is not a substitute for Ang II at classical receptors and instead engages a distinct receptor target (Mas), which is essential for its unique counter-regulatory pharmacology.
- [1] Rowe BP, Saylor DL, Speth RC, Absher DR. Angiotensin-(1-7) binding at angiotensin II receptors in the rat brain. Regul Pept. 1995;56(2-3):139-146. doi:10.1016/0167-0115(95)00013-2 View Source
- [2] Tallant EA, Lu X, Weiss RB, Chappell MC, Ferrario CM. Bovine aortic endothelial cells contain an angiotensin-(1-7) receptor. Hypertension. 1997;29(1 Pt 2):388-393. doi:10.1161/01.HYP.29.1.388 View Source
